molecular formula C14H15ClN2O B1519498 3-(Benzyloxy)benzene-1-carboximidamide hydrochloride CAS No. 1170100-49-8

3-(Benzyloxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1519498
CAS No.: 1170100-49-8
M. Wt: 262.73 g/mol
InChI Key: LUQXYKPIXTZTSX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2O and its molecular weight is 262.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hydroxyimidazoles : A study demonstrated the synthesis of 2-substituted 1-hydroxyimidazoles through directed lithiation, using 3-(benzyloxy)imidazole as an intermediate. This process involves deoxygenation, selective deprotonation, and reaction with electrophiles to produce 1-(benzyloxy)imidazoles with various substituents (Eriksen, Vedsø, Morel, & Begtrup, 1998).
  • Formation of N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides : Research describes the solid-state formation of several N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, displaying strong intramolecular hydrogen bonding. These compounds are relevant for understanding molecular interactions and structures (Boere, Roemmele, Kondage, Zhou, & Parvez, 2011).

Applications in Organic Synthesis

  • Polysubstituted Acylguanidines and Guanylureas Synthesis : A study utilized (benzotriazol-1-yl)carboximidamides for the preparation of polysubstituted acylguanidines and guanylureas. This process demonstrates versatility in the creation of compounds with varied substituents, essential for pharmaceutical and material science applications (Katritzky, Rogovoy, Cai, Kirichenko, & Kovalenko, 2004).

Bioconjugation and Biochemical Applications

  • Mechanism of Amide Formation : The mechanism of amide formation in aqueous media using carbodiimide was explored, significant for bioconjugation processes. The study involved various carboxylic acids and amines, including benzylamine, to understand the reaction products in different conditions (Nakajima & Ikada, 1995).

Photoluminescence and Material Science

  • Luminescent Lanthanide Complexes : Research on lanthanide coordination compounds used 4-benzyloxy benzoic acid derivatives as ligands. The study aimed to understand the impact of substituents on photophysical properties, crucial for developing materials with specific luminescent characteristics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Properties

IUPAC Name

3-phenylmethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQXYKPIXTZTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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